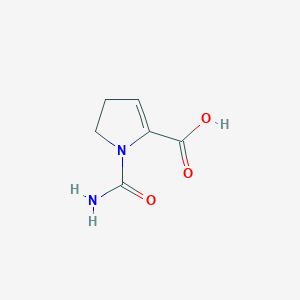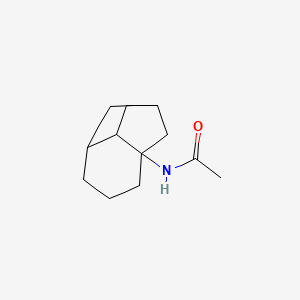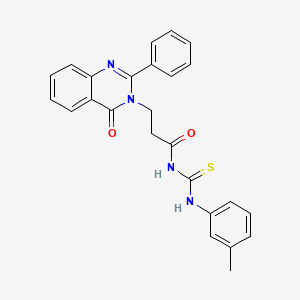
3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- is a heterocyclic compound that belongs to the pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of hydrazine derivatives: This involves the reaction of hydrazine derivatives with ethyl acetoacetate under reflux conditions.
Amination reactions: Introduction of the methylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
N-oxides: Formed through oxidation.
Dihydropyridazinones: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3(2H)-Pyridazinone, 4-ethoxy-2-methyl-: Lacks the methylamino group.
3(2H)-Pyridazinone, 4-ethoxy-5-methylamino-: Lacks the 2-methyl group.
Uniqueness
The presence of both the ethoxy and methylamino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69236-59-5 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4-ethoxy-2-methyl-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7-6(9-2)5-10-11(3)8(7)12/h5,9H,4H2,1-3H3 |
InChI-Schlüssel |
ONHMCGKGUBQDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NN(C1=O)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)






![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

